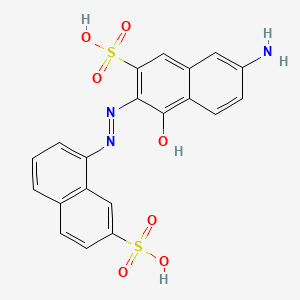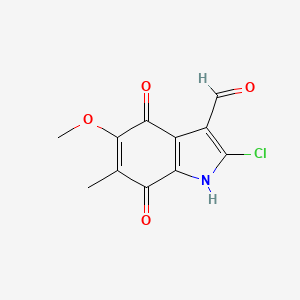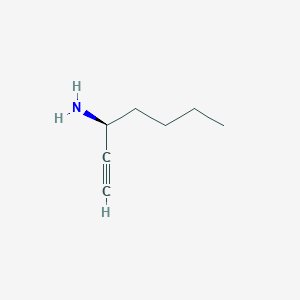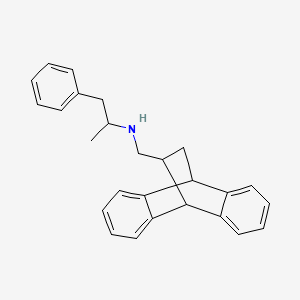
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. The compound is characterized by the presence of azo groups, which are responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-sulfo-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with 4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its intense color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3-disulfonic acid
- 5-[[4-[(4-Amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxybenzoic acid
Uniqueness
7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and chromophoric properties. This makes it particularly valuable in applications requiring high color stability and water solubility.
Eigenschaften
CAS-Nummer |
75627-26-8 |
|---|---|
Molekularformel |
C20H15N3O7S2 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
7-amino-4-hydroxy-3-[(7-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O7S2/c21-13-5-7-15-12(8-13)9-18(32(28,29)30)19(20(15)24)23-22-17-3-1-2-11-4-6-14(10-16(11)17)31(25,26)27/h1-10,24H,21H2,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
UPOWGJATRMGAMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)

